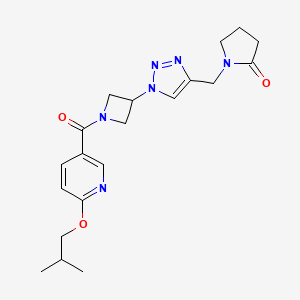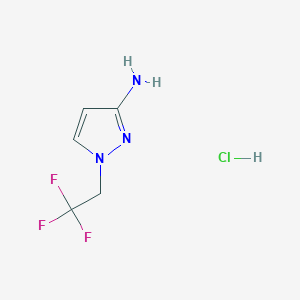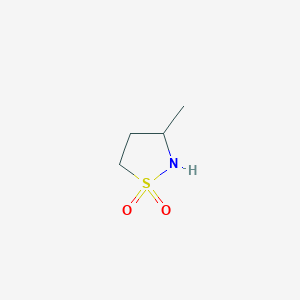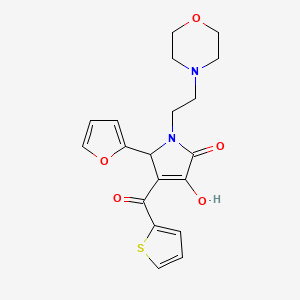
1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H26N6O3 and its molecular weight is 398.467. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The research on compounds structurally related to the one mentioned focuses on their synthesis and potential applications in treating various health conditions. For instance:
Synthesis and Pharmacological Activity : Compounds with azetidine, pyrrolidine, and related structures have been synthesized and evaluated for their pharmacological activities. Such compounds are often investigated for their potential as selective agonists or inhibitors targeting specific receptors or enzymes, which could be beneficial in developing treatments for conditions like cancer, bacterial infections, and neurological disorders (Habernickel, 2001).
Selective Estrogen Receptor Degraders (SERDs) : Research into tricyclic indazoles as SERDs has led to the development of compounds like AZD9833, which showed promise in treating ER+ breast cancer due to its ability to degrade the estrogen receptor α in cell lines and exhibit potent in vivo activity in mouse xenograft models (Scott et al., 2020).
Antibacterial Agents : Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives have been prepared to expand the spectrum of antibacterial activity to include Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. Modifications to the azole moieties significantly affect the compounds' antibacterial activity, highlighting the importance of structural optimization in developing new antibiotics (Genin et al., 2000).
Antidepressant and Nootropic Agents : The synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have shown potential antidepressant and nootropic activities. This research underscores the potential of the 2-azetidinone skeleton as a central nervous system active agent, paving the way for the development of more potent and safe therapeutic agents (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
1-[[1-[1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-14(2)13-29-18-6-5-15(8-21-18)20(28)25-11-17(12-25)26-10-16(22-23-26)9-24-7-3-4-19(24)27/h5-6,8,10,14,17H,3-4,7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVMKCULPEMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(6-isobutoxynicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2894472.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2894476.png)




![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2894483.png)
![N-(2,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2894484.png)
![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2894488.png)

![(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2894492.png)
